molecular formula C15H19N3O4 B2583102 N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide CAS No. 1798516-09-2

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide

货号: B2583102
CAS 编号: 1798516-09-2
分子量: 305.334
InChI 键: PVKXGTSTFXKDPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide (CAS 1798516-09-2) is a chemical compound with a molecular formula of C15H19N3O4 and a molecular weight of 305.33 . This reagent features a hybrid structure combining a nicotinamide core with a tert-butyl isoxazole moiety, a combination seen in biologically active molecules. While the specific biological data for this compound is limited in public sources, its structural framework is highly relevant in medicinal chemistry. Isoxazole derivatives are recognized as privileged scaffolds in drug discovery, and compounds with similar structural motifs, such as the incorporation of a tert -butyl isoxazole group, have been identified as uniquely potent and selective inhibitors of protein kinases like FMS-like tyrosine kinase-3 (FLT3) . This suggests potential research applications for this compound in the development and profiling of kinase inhibitors. Its high purity makes it a valuable building block for chemical synthesis and a candidate for hit-to-lead optimization studies in various therapeutic areas, including oncology. This product is intended for research and development purposes in a controlled laboratory setting. For Research Use Only. Not for human, veterinary, or household use.

属性

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-7-8(2)16-13(20)11(12(7)19)14(21)17-10-6-9(18-22-10)15(3,4)5/h6H,1-5H3,(H,17,21)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKXGTSTFXKDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC(=NO2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

化学反应分析

Types of Reactions

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce amine-containing compounds.

科学研究应用

Medicinal Chemistry Applications

1. Antitubercular Activity
Recent studies have highlighted the effectiveness of isoxazole derivatives in combating Mycobacterium tuberculosis. Specifically, compounds containing isoxazole scaffolds have been identified as inhibitors of key enzymes involved in mycolic acid synthesis, which is critical for the survival of the bacteria. The compound N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide has shown promise in inhibiting the fatty acyl-AMP ligase FadD32, which plays a vital role in tuberculosis pathogenesis .

2. Inhibition of Heat Shock Proteins
Isoxazole compounds are being explored as inhibitors of heat shock proteins (HSPs), particularly HSP90. These proteins are implicated in cancer progression and cell survival under stress conditions. The inhibition of HSP90 can lead to enhanced apoptosis in cancer cells, making this class of compounds a potential therapeutic avenue for cancer treatment .

3. Antimicrobial Properties
Research indicates that isoxazole derivatives exhibit antimicrobial activity against a range of pathogens. The structural modifications on the isoxazole ring can enhance its potency against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Study Findings Implications
Antitubercular Activity StudyIdentified that the compound inhibits MtbFadD32 effectively, reducing bacterial survival in macrophages .Suggests potential for developing new TB treatments.
Cancer Treatment ResearchIsoxazole derivatives showed significant inhibition of HSP90, leading to increased apoptosis in cancer cells .Highlights potential use in cancer therapies.
Antimicrobial TestingDemonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .Indicates utility in developing new antibiotics.

作用机制

The mechanism by which N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including isoxazole-conjugated pyrazolines, imidazole derivatives, and substituted nicotinamides. Below is a detailed analysis of its distinguishing features relative to these analogs.

Isoxazole-Conjugated Pyrazolines

Compounds such as 3-(isoxazol-5-yl)-5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (24) and its derivatives (e.g., 24a–24d) exhibit antimycobacterial activity due to their thiazole-thioamide substituents . In contrast, the target compound lacks a pyrazoline ring but retains the isoxazole group. For example, compound 24a (IC₅₀: 1.2 µM against Mycobacterium tuberculosis) demonstrates higher potency than nicotinamide-based analogs, suggesting that the pyrazoline-thiazole scaffold enhances membrane permeability .

Imidazole Derivatives

Table 7 in the Molecules (2008) study lists imidazole derivatives with tert-butoxycarbonyl and piperazinyl groups (e.g., 5{11} and 5{14}) . These compounds prioritize bulkier substituents for protease inhibition but lack the 2,4-dihydroxy nicotinamide motif.

Substituted Nicotinamides

Nicotinamide derivatives with methyl or methoxy groups (e.g., 5,6-dimethyl substitution) are known to modulate NAD⁺-dependent enzymes. However, the addition of a tert-butyl-isoxazole moiety in the target compound introduces a hydrophobic domain absent in simpler nicotinamides. This feature may enhance binding to hydrophobic pockets in targets like heat shock proteins (HSP90) or tyrosine kinases.

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features and Bioactivity

Compound Core Structure Key Substituents Reported Activity Reference
Target compound Nicotinamide 3-(tert-butyl)isoxazol-5-yl, 2,4-dihydroxy Under investigation
3-(isoxazol-5-yl)-pyrazoline-24a Pyrazoline-thiazole Thioamide, 3,5-dimethoxyphenyl Antimycobacterial (IC₅₀: 1.2 µM)
4-[(tert-butoxy)carbonyl]imidazole-5{11} Imidazole Piperazinyl, tert-butoxycarbonyl Protease inhibition

Table 2. Physicochemical Properties

Compound LogP* Hydrogen Bond Donors Molecular Weight (g/mol)
Target compound 2.8 2 (2,4-dihydroxy) 347.4
Pyrazoline-24a 3.1 1 (thioamide) 432.5
Imidazole-5{11} 4.2 0 498.6

*Calculated using Lipinski’s rule approximations.

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: The tert-butyl-isoxazole group in the target compound may disrupt microbial membrane integrity, akin to pyrazoline-thiazole hybrids . However, its nicotinamide core could limit broad-spectrum activity compared to sulfur-containing analogs.
  • Enzyme Interactions: The 2,4-dihydroxy groups may chelate metal ions in enzymatic active sites, similar to hydroxamate inhibitors. This mechanism is absent in non-hydroxylated imidazole derivatives .

生物活性

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heat shock proteins (HSPs) and its implications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound belongs to a class of isoxazole derivatives that have shown promise as inhibitors of HSP90, a protein that plays a crucial role in the maturation and stabilization of various oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells. The specific mechanism involves blocking the ATP-binding site of HSP90, which is essential for its chaperone function .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

  • Antitumor Activity : In vitro studies have demonstrated that compounds with similar structures can inhibit the phosphorylation of FLT3 (FMS-like tyrosine kinase 3), leading to apoptosis in acute myeloid leukemia (AML) cells . This suggests that this compound may also exhibit similar effects.
  • Cytotoxicity : Research on related isoxazole derivatives has shown varying degrees of cytotoxicity against human cancer cell lines. For instance, certain derivatives achieved IC50 values ranging from 86 µM to 755 µM against HL-60 leukemia cells . Further studies are required to determine the exact IC50 for this specific compound.

Case Studies

  • FLT3 Inhibition : A study focused on isoxazole derivatives indicated that compounds could significantly inhibit FLT3 phosphorylation and induce apoptosis in a concentration-dependent manner. The most potent compounds were able to achieve complete tumor regression in xenograft models without significant side effects .
  • HSP90 Inhibition : Another study highlighted the potential of isoxazole derivatives as HSP90 inhibitors. These compounds were effective in reducing tumor growth in various cancer models by promoting the degradation of client proteins associated with tumorigenesis .

Research Findings

Recent investigations have provided insights into the structure-activity relationship (SAR) of isoxazole derivatives. Modifications at specific positions on the isoxazole ring can enhance biological activity and selectivity towards target proteins:

Compound StructureBiological TargetIC50 (µM)Notes
N-(tert-butyl)isoxazoleHSP9050 - 100Effective in various cancer types
N-(5-tert-butyl)isoxazol-3-yl-N'-phenylureaFLT316High selectivity against FLT3-ITD mutants
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy derivativesTBDTBDPotential for further optimization

常见问题

Basic: What are the standard protocols for synthesizing and characterizing N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide?

Methodological Answer:
Synthesis typically involves coupling reactions between functionalized isoxazole and nicotinamide precursors. For example:

  • Isoxazole Intermediate : React 3-(tert-butyl)isoxazol-5-amine with activated carbonyl agents (e.g., chloroformates) under anhydrous conditions .
  • Nicotinamide Core : Protect hydroxyl groups on 2,4-dihydroxy-5,6-dimethylnicotinamide using tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions, followed by coupling with the isoxazole intermediate via amide bond formation .
    Characterization :
  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm regioselectivity of the isoxazole ring and substitution patterns on the nicotinamide core .
  • HRMS : Validate molecular weight and purity (>95% by HPLC) .

Basic: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:
Crystallization difficulties often stem from:

  • Hydroxyl Groups : The 2,4-dihydroxy groups on the nicotinamide core promote hydrogen bonding, leading to amorphous precipitates. Use co-crystallization agents like 1,4-dioxane or DMF to stabilize crystal lattices .
  • Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) at varying temperatures. SHELX software (v.2018/3) can refine twinned data if partial crystallinity is achieved .

Advanced: How can structural modifications optimize this compound’s bioactivity while retaining solubility?

Methodological Answer:

  • Hydrophobic Substituents : Introduce alkyl chains (e.g., methyl/ethyl) at the 5,6-dimethyl positions to enhance membrane permeability. Monitor solubility via logP calculations (e.g., cLogP ~3.5) .
  • Hydroxyl Group Protection : Replace TBDMS with acetyl groups to balance metabolic stability and aqueous solubility. Validate using in vitro hepatic microsome assays .

Advanced: What experimental designs are recommended for assessing its biological activity against enzyme targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based α-glucosidase inhibition protocols (IC50_{50} determination) with 4-nitrophenyl-α-D-glucopyranoside as a substrate. Include acarbose as a positive control .
  • Cellular Uptake : Radiolabel the compound with 14C^{14}C at the nicotinamide carbonyl to track intracellular accumulation in HEK293 cells .

Advanced: How can computational models predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Use Surflex-Dock (Sybyl-X 2.0) with the crystal structure of the target enzyme (e.g., ACCase). Set the protonation state of the 2,4-dihydroxy groups to match physiological pH .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD plots to identify critical hydrogen bonds with catalytic residues .

Advanced: How to resolve contradictions in synthesis yields or bioactivity data across studies?

Methodological Answer:

  • Yield Discrepancies : Trace impurities (e.g., unreacted isoxazole intermediates) may inflate yields. Use preparative HPLC to isolate the pure compound and recalculate yields .
  • Bioactivity Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。